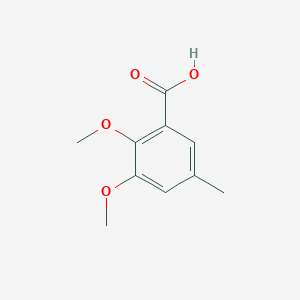

2,3-Dimethoxy-5-methylbenzoic acid

Description

Contextual Significance in Organic Chemistry and Chemical Biology Research

2,3-Dimethoxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid whose scientific importance is primarily understood through its close structural relationship with its oxidized counterpart, 2,3-dimethoxy-5-methyl-1,4-benzoquinone. This quinone, also known as Coenzyme Q₀ (CoQ₀), is the foundational core of the ubiquinone family of compounds. Ubiquinones, most notably Coenzyme Q₁₀, are indispensable lipid-soluble molecules that play a critical role in cellular bioenergetics and antioxidant defense.

In the field of chemical biology, the significance of the 2,3-dimethoxy-5-methyl-p-benzoquinone core lies in its function as an electron carrier within the mitochondrial respiratory chain. It facilitates the transfer of electrons, which is a fundamental process for the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. Furthermore, its ability to act as an antioxidant, protecting cells from the damaging effects of free radicals, makes it a subject of intense study. sigmaaldrich.com Consequently, this compound, as a potential precursor or synthetic intermediate to this vital benzoquinone core, holds contextual significance for researchers exploring the synthesis and biological activity of Coenzyme Q analogues.

In organic chemistry, the molecule is of interest as a substituted benzoic acid, a class of compounds that serves as versatile building blocks for more complex structures. The specific arrangement of methoxy (B1213986) and methyl groups on the benzene (B151609) ring influences its reactivity and potential for further functionalization, making it a target for synthetic chemists aiming to construct novel bioactive molecules.

Historical Perspectives on Substituted Benzoic Acid Research

The study of substituted benzoic acids is built upon the long history of benzoic acid itself, a compound first described in the 16th century. preprints.org Benzoic acid and its derivatives have become a cornerstone of modern organic and medicinal chemistry, serving as a fundamental scaffold for the synthesis of a vast array of compounds. preprints.orgeaht.org Historically, research focused on understanding how different substituents on the benzoic acid ring influence its chemical properties, such as acidity (pKa). psu.edu This foundational work paved the way for the rational design of molecules with specific functions.

In the realm of medicinal chemistry, the benzoic acid framework is a privileged structure, frequently appearing in compounds developed for therapeutic purposes. eaht.org Researchers have systematically modified the benzoic acid scaffold to create targeted inhibitors for various biological processes. For instance, extensive research has been conducted on 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov In these studies, the carboxylic acid group is often crucial for forming key hydrogen bond interactions with the target protein, while other substituents are varied to optimize binding affinity and selectivity. nih.gov Similarly, para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which has therapeutic potential against cancer. nih.gov This historical and ongoing research underscores the strategic importance of the substituted benzoic acid motif in drug discovery and chemical biology.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape involving the 2,3-dimethoxy-5-methyl chemical scaffold is dominated by studies on its benzoquinone form, Coenzyme Q₀. Research trends are primarily focused on two areas: its synthesis and its biological applications as a research tool.

Synthetic research often targets efficient preparation methods for 2,3-dimethoxy-5-methyl-1,4-benzoquinone, as it is a key starting material for Coenzyme Q analogues. researchgate.net Patented methods describe multi-step syntheses starting from precursors like 3,4,5-trimethoxytoluene (B53474). google.com These processes involve reactions such as Vilsmeier formylation followed by oxidation to generate the desired benzoquinone structure, highlighting the synthetic challenges and the commercial interest in these compounds. google.com Another described route involves the oxidation of 3,4,5-trimethoxytoluene using hydrogen peroxide in acetic acid. buct.edu.cn

In terms of biological applications, 2,3-dimethoxy-5-methyl-p-benzoquinone (CoQ₀) is being used as a tool to investigate complex cellular processes. It has been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in certain cancer cell lines. sigmaaldrich.com Furthermore, it has been utilized in biochemical assays, such as inducing the fibrillization of tau protein to study the formation of paired helical filaments associated with neurodegenerative diseases. sigmaaldrich.com These applications demonstrate a trend towards using CoQ₀ not just as a synthetic precursor, but as an active chemical probe to dissect biological pathways.

Identification of Key Research Gaps and Future Directions

Despite the clear importance of the corresponding benzoquinone, there is a notable lack of research focused directly on this compound itself. This represents a significant research gap. Future investigations could be directed toward several key areas:

Direct Synthesis and Characterization: There is a need for the development of efficient and scalable synthetic routes that lead directly to this compound. A thorough characterization of its physicochemical and spectroscopic properties would provide a valuable foundation for future studies.

Exploration of Intrinsic Biological Activity: The biological effects of the benzoic acid form have been largely overlooked. It is plausible that the acid possesses its own unique biological activities, distinct from its quinone derivative. Screening the compound against various biological targets, such as enzymes and receptors, could uncover novel therapeutic potentials.

Novel Synthetic Applications: Research could explore the use of this compound as a versatile starting material for a wider range of derivatives beyond ubiquinones. The carboxylic acid and the electron-rich aromatic ring provide multiple handles for chemical modification, opening avenues to new classes of compounds with potentially interesting pharmacological or material science applications.

Structure-Activity Relationship (SAR) Studies: A direct comparative study of the biological effects of this compound versus its benzoquinone form (CoQ₀) would be highly informative. Such research would elucidate the specific contribution of the carboxylic acid versus the quinone moiety to the observed biological activities, providing crucial insights for the design of more potent and selective analogues.

Chemical Compound Data

Below is a summary of the key chemical compounds discussed in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | C₁₀H₁₂O₄ | 196.20 | nih.gov |

| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C₉H₁₀O₄ | 182.17 | nih.gov |

| Benzoic Acid | C₇H₆O₂ | 122.12 | preprints.org |

| 3,4,5-trimethoxytoluene | C₁₀H₁₄O₃ | 182.22 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5653-56-5 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2,3-dimethoxy-5-methylbenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5H,1-3H3,(H,11,12) |

InChI Key |

NFUVUXRXOOLKFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,3 Dimethoxy 5 Methylbenzoic Acid and Its Derivatives

Chemical Synthesis Approaches to the Core Structure of 2,3-Dimethoxy-5-methylbenzoic Acid

The synthesis of the core this compound structure is a multi-faceted process that often begins with simpler, commercially available precursors. The primary challenge lies in the precise installation of the methoxy (B1213986) and methyl substituents on the benzene (B151609) ring.

Development and Optimization of Multi-Step Synthetic Routes

A common and logical synthetic pathway to the benzoic acid core originates from p-cresol. This approach involves a sequence of reactions designed to build the required substitution pattern on the aromatic ring, culminating in the oxidation of a methyl group to the carboxylic acid. A key intermediate in this process is 3,4,5-Trimethoxytoluene (B53474). nih.gov

One established route to this intermediate begins with the bromination of p-cresol to produce 2,6-dibromo-p-cresol. This is followed by a methoxylation reaction where the bromine atoms are substituted with methoxy groups, yielding 2,6-dimethoxy-p-cresol. The final step to the intermediate is a methylation reaction, for example using dimethyl sulfate, to produce 3,4,5-Trimethoxytoluene. google.com An alternative synthesis involves the methylation of 2,6-dimethoxy-4-methylphenol, which can be obtained from the bromination and subsequent methoxylation of p-cresol. buct.edu.cn

The final conversion to this compound is achieved through the oxidation of the toluene precursor. The vigorous oxidation of alkylbenzenes to their corresponding benzoic acids is a well-established transformation in organic chemistry. youtube.com Strong oxidizing agents such as potassium permanganate, chromic acid, or catalytic air oxidation can be employed to convert the methyl group of the toluene intermediate into a carboxylic acid group, thereby completing the synthesis of the core structure. youtube.comsci-hub.seresearchgate.net

Table 1: Example Multi-Step Synthesis Pathway for a Key Precursor

| Step | Starting Material | Reagents | Product | Typical Conditions |

| 1. Bromination | p-Cresol | Bromine | 2,6-dibromo-p-cresol | Toluene solvent |

| 2. Methoxylation | 2,6-dibromo-p-cresol | Sodium methoxide, Copper catalyst | 2,6-dimethoxy-p-cresol | Methanol, Dimethylformamide (DMF) |

| 3. Methylation | 2,6-dimethoxy-p-cresol | Dimethyl sulfate | 3,4,5-Trimethoxytoluene | - |

| 4. Oxidation | 3,4,5-Trimethoxytoluene | Potassium permanganate (KMnO4) or other strong oxidant | This compound | Alkaline or acidic conditions, heat |

Regioselective Functionalization and Substituent Introduction

Regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents on the aromatic ring guide the position of incoming functional groups.

In the synthesis starting from p-cresol, the hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, bromination occurs at the two ortho positions, leading selectively to 2,6-dibromo-p-cresol. google.com The subsequent methoxylation is a nucleophilic aromatic substitution, replacing the bromine atoms. Modern methods, such as palladium/norbornene (Pd/NBE) cooperative catalysis, have been developed for the ortho-C–H methoxylation of aryl halides, offering alternative routes for introducing methoxy groups with high regioselectivity. nih.govchemrxiv.org

The introduction of the carboxylic acid group is typically the final step. By synthesizing the fully substituted toluene intermediate first, the oxidation of the benzylic methyl group is a highly regioselective process, as the other positions on the ring are already functionalized and the aromatic ring itself is relatively stable to strong oxidizing conditions.

Catalyst Systems and Reaction Condition Tuning

The efficiency of the synthetic routes is often dependent on the catalyst systems and reaction conditions employed. In the methoxylation of aryl halides, copper-based catalysts, such as cuprous iodide (CuI) or cuprous chloride, are frequently used to facilitate the substitution of bromine with methoxide. buct.edu.cn The choice of solvent, such as dimethylformamide (DMF), can also influence the reaction rate and yield. google.com Phase-transfer catalysts (PTC) have also been utilized to enhance the methylation of phenolic intermediates. buct.edu.cn

For the oxidation of the toluene precursor to benzoic acid, reaction conditions are critical. When using potassium permanganate, the reaction is typically performed in an aqueous solution under basic or acidic conditions with heating. youtube.com Industrial-scale oxidation often utilizes air as the oxidant in the presence of cobalt and manganese salt catalysts at elevated temperatures and pressures. sci-hub.sealfa-chemistry.com Optimizing parameters such as temperature, pressure, catalyst loading, and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts. researchgate.net

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of various analogues and derivatives, allowing for the exploration of structure-activity relationships.

Alkoxy and Methyl Group Manipulations in Aromatic Benzoic Acids

Modifications to the alkoxy and methyl groups on the aromatic ring can yield a variety of structural analogues. Selective demethylation or demethoxylation of aromatic compounds containing methoxy groups can be achieved using various reagents. For instance, γ-alumina-based catalysts can be used for this purpose. google.com This allows for the conversion of a methoxy group into a hydroxyl group, creating phenolic analogues.

While the methyl group is generally robust, further functionalization is possible, although it often requires harsh conditions or specific synthetic strategies that are best implemented earlier in the synthetic route. The creation of analogues with different alkyl groups at the 5-position would typically involve starting with a different alkyl-substituted phenol instead of p-cresol.

Derivatization of the Carboxylic Acid Moiety (e.g., Amides, Esters, Salts)

The carboxylic acid group is a versatile functional handle for a wide range of derivatizations. Standard organic chemistry transformations can be readily applied to synthesize esters, amides, and salts of this compound.

Esters: Esterification can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. google.com

Amides: Amide synthesis typically involves activating the carboxylic acid, for example by converting it to an acyl chloride or using coupling reagents, followed by reaction with a primary or secondary amine. This approach is widely used in the synthesis of derivatives of similar compounds like cinnamic acid. researchgate.net

Salts: Simple acid-base reactions with inorganic bases (e.g., sodium hydroxide, potassium carbonate) or organic bases will readily form the corresponding carboxylate salts.

These derivatizations allow for the modulation of the compound's physicochemical properties, such as solubility and polarity.

Table 2: Potential Derivatization Reactions of the Carboxylic Acid Moiety

| Derivative Type | Reaction | Reagents | General Product Structure |

| Ester | Esterification | R'-OH, H⁺ (acid catalyst) | 2,3-Dimethoxy-5-methylphenyl-COOR' |

| Amide | Amidation | 1. SOCl₂ or coupling agent2. R'R''NH | 2,3-Dimethoxy-5-methylphenyl-CONR'R'' |

| Salt | Neutralization | Base (e.g., NaOH) | 2,3-Dimethoxy-5-methylphenyl-COO⁻ Na⁺ |

Aromatic Substitution Reactions for Novel Analogues

The aromatic core of this compound provides a versatile scaffold for developing novel analogues through electrophilic aromatic substitution. The outcome of these reactions is governed by the directing effects of the substituents already present on the benzene ring: two methoxy groups (-OCH₃), a methyl group (-CH₃), and a carboxylic acid group (-COOH). The methoxy and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. masterorganicchemistry.comyoutube.comlibretexts.org In such a polysubstituted system, the most powerful activating groups, the methoxy groups, will primarily determine the position of substitution. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions for generating analogues include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine, iodine) can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.com For benzoic acids, halogenation can also be performed in the presence of an alkaline compound to achieve high selectivity. google.com The incoming halogen will be directed to the position most activated by the methoxy groups.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a nitrating mixture of concentrated nitric acid and sulfuric acid. study.com The nitro group can serve as a precursor for an amino group via reduction. The position of nitration on the this compound ring would be influenced by the strong activating effect of the methoxy groups. For example, the nitration of m-toluic acid can be optimized to achieve a conversion rate of 99.1% and a selectivity of 75.2% for the target product. google.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (R-C=O) and alkyl (R) groups, respectively. Friedel-Crafts acylation of aromatic compounds with electron-donating methoxy substituents can proceed in good to excellent yields. researchgate.net For instance, the acylation of 1,4-dimethoxybenzene is a known transformation. researchgate.net This allows for the synthesis of novel ketone derivatives, which can be further modified. Alkylation can be achieved using an alcohol and a strong acid catalyst, as demonstrated in the alkylation of para-dimethoxybenzene. youtube.com

The regioselectivity of these reactions is crucial for the synthesis of specific, targeted analogues.

| Reaction Type | Substrate | Reagents | Key Condition | Product | Reference |

|---|---|---|---|---|---|

| Bromination | Benzoic Acid | Br₂, FeBr₃ | - | m-Bromobenzoic Acid | youtube.com |

| Nitration | m-Toluic Acid | HNO₃ | -15 °C | 2-Nitro-3-methylbenzoic Acid | google.com |

| Friedel-Crafts Acylation | Toluene | Acetyl Chloride, AlCl₃ | Exothermic, Ice Bath | p-Methylacetophenone | youtube.com |

| Friedel-Crafts Alkylation | p-Dimethoxybenzene | t-Butyl Alcohol, H₂SO₄ | - | 1,4-di-tert-butyl-2,5-dimethoxybenzene | youtube.com |

Advanced Synthetic Methodologies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of advanced methodologies that are not only efficient but also align with the principles of green chemistry, focusing on reducing waste and environmental impact.

One-Pot Synthesis Protocols

One-pot synthesis, where multiple reaction steps are conducted in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach streamlines synthetic sequences, saving time and materials. For derivatives of benzoic acid, one-pot strategies have been developed for creating complex molecules. For example, a two-stage, one-pot protocol allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from a carboxylic acid starting material. acs.orgacs.org This method first forms the oxadiazole ring and then functionalizes it in the same vessel, achieving yields up to 78%. acs.org

Reductive Alkylation Strategies

Reductive alkylation is a powerful method for forming carbon-nitrogen bonds. A particularly relevant strategy for benzoic acids is reductive amination, which uses the carboxylic acid as the alkylating agent. nih.gov This process typically involves a two-step reaction within a single pot: a silane-mediated amidation between the carboxylic acid and an amine, followed by the reduction of the resulting amide, often catalyzed by a zinc salt like Zn(OAc)₂. nih.govnih.govrsc.org This method is applicable to a wide range of amines and carboxylic acids and has been successfully demonstrated on a large scale (up to 305 mmol of amine), highlighting its practical utility. nih.gov This strategy avoids the need to first reduce the carboxylic acid to an aldehyde, offering a more direct route to the desired amine product. nih.gov

Sustainable Synthetic Pathways and Atom Economy

A central tenet of green chemistry is the principle of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgmonash.edu A high atom economy signifies a more sustainable process with minimal waste generation. wikipedia.org The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

In pharmaceutical and fine chemical synthesis, where multi-step processes are common, poor atom economy can lead to significant waste. wikipedia.org For instance, the traditional "brown" route for synthesizing ibuprofen has an atom economy of about 40%, whereas a newer, greener route improves this to around 77%. monash.edu Designing synthetic pathways with high atom economy is a key goal. This often involves favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts. wikipedia.org

Furthermore, sustainability in chemical synthesis involves the use of renewable feedstocks. An emerging area of interest is the use of lignin, a major component of biomass, as a source for valuable aromatic platform chemicals. Lignin can be broken down to produce benzoic acid derivatives, which can then be used as starting materials for the synthesis of active pharmaceutical ingredients, providing a sustainable alternative to petrochemical-based routes. rsc.org

Preparative Scale Synthesis and Yield Optimization

Translating a synthetic route from a laboratory setting to a preparative or industrial scale presents unique challenges. The primary goals are to ensure safety, consistency, and high yield, thereby maximizing economic viability. The industrial production of benzoic acid, for example, is often achieved through the liquid-phase air oxidation of toluene. researchgate.netresearchgate.net The optimization of this process involves carefully controlling parameters such as reaction temperature (typically 110-165 °C), pressure, and the concentration of catalysts, which often include cobalt and manganese salts. researchgate.netgoogle.com

For the synthesis of specific derivatives like this compound, yield optimization requires a systematic investigation of reaction conditions. Key parameters that are typically adjusted include:

Temperature and Pressure: Many reactions have an optimal temperature range for maximizing product formation while minimizing side reactions or degradation.

Catalyst Selection and Loading: The choice of catalyst can dramatically affect reaction rate and selectivity. Optimizing the amount of catalyst is crucial to balance efficiency with cost.

Reagent Stoichiometry: Adjusting the molar ratios of reactants can push the reaction equilibrium towards the desired product and ensure complete conversion of the limiting reagent.

Solvent: The choice of solvent can influence reactant solubility, reaction rates, and product stability.

A patent for preparing substituted benzoic acids via oxidation highlights that under optimized conditions, conversion rates can reach 100% with high yields. google.com Similarly, the scalability of advanced methods like reductive amination has been demonstrated, showing that high yields can be maintained when moving to a larger preparative scale. nih.gov

| Process | Parameter | Typical Range/Value | Impact on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Toluene Oxidation | Temperature | 110-165 °C | Affects reaction rate and catalyst life; optimal temperature maximizes yield. | researchgate.netgoogle.com |

| Toluene Oxidation | Catalyst | Co/Mn salts | Catalyst concentration is critical; a "catalyst-inhibitor" transition can occur. | researchgate.net |

| Nitration | Temperature | -30 to -15 °C | Lower temperatures can significantly improve selectivity for the desired isomer. | google.com |

| Reductive Amination | Catalyst Loading | 25 mol% Zn(OAc)₂ | Sufficient catalyst is required for efficient reduction of the amide intermediate. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethoxy 5 Methylbenzoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural assignment of 2,3-Dimethoxy-5-methylbenzoic acid can be achieved.

Proton (¹H) NMR Chemical Shift Analysis and Multiplicity

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton. The two aromatic protons are expected to appear as distinct singlets due to their para relationship, with their chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group. The methoxy and methyl groups will each present as sharp singlets. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.3-7.5 | s |

| H-6 | ~7.0-7.2 | s |

| 2-OCH₃ | ~3.8-4.0 | s |

| 3-OCH₃ | ~3.8-4.0 | s |

| 5-CH₃ | ~2.3-2.5 | s |

| COOH | ~10.0-13.0 | br s |

Note: These are predicted values based on the analysis of related substituted benzoic acids. The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carboxyl carbon will be the most downfield signal. The aromatic carbons will appear in the characteristic aromatic region, with their chemical shifts differentiated by the substitution pattern. The carbons of the methoxy and methyl groups will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168-172 |

| C-1 | ~125-130 |

| C-2 | ~150-155 |

| C-3 | ~155-160 |

| C-4 | ~115-120 |

| C-5 | ~135-140 |

| C-6 | ~110-115 |

| 2-OCH₃ | ~55-60 |

| 3-OCH₃ | ~55-60 |

| 5-CH₃ | ~20-25 |

Note: These are predicted values based on the analysis of related substituted benzoic acids, such as 2,3-dimethoxybenzoic acid and other methylated benzoic acids. nih.govchemicalbook.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would not be expected to show any cross-peaks between the aromatic protons as they are not on adjacent carbons. This lack of correlation would support their para-positioning on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates the chemical shifts of protons with the carbons to which they are attached. mdpi.com For this compound, this would confirm the assignments of the aromatic C-H protons (H-4 to C-4 and H-6 to C-6) and the methyl and methoxy protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure. mdpi.com Key expected HMBC correlations for this compound would include:

The methoxy protons correlating with their attached aromatic carbons (e.g., 2-OCH₃ with C-2).

The methyl protons (5-CH₃) correlating with the adjacent aromatic carbons (C-4, C-5, and C-6).

The carboxylic acid proton potentially showing a correlation to the carbonyl carbon and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between:

The protons of the 2-methoxy group and the H-6 proton.

The protons of the 3-methoxy group and the H-4 proton.

The protons of the 5-methyl group and the H-4 and H-6 protons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700-1680 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C-O stretching vibrations of the methoxy groups are expected to appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 | O-H stretch (carboxylic acid dimer) |

| >3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| 1700-1680 | C=O stretch (carboxylic acid) |

| 1600-1450 | Aromatic C=C stretch |

| 1275-1200 | Asymmetric C-O stretch (methoxy) |

| 1075-1020 | Symmetric C-O stretch (methoxy) |

| 900-675 | Aromatic C-H out-of-plane bend |

Note: These are predicted values based on the analysis of related substituted benzoic acids. nih.govijtsrd.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration in the Raman spectrum is typically weaker than in the FT-IR spectrum. However, the aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, particularly the "ring breathing" mode around 1000 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups, as well as the aromatic C-H stretching, will also be observable. The symmetric C-O stretching of the methoxy groups is also expected to be Raman active.

Table 4: Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| >3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| 1700-1680 | C=O stretch (carboxylic acid) |

| 1600-1550 | Aromatic C=C stretch |

| ~1000 | Aromatic ring breathing |

| ~1050 | Symmetric C-O stretch (methoxy) |

Note: These are predicted values based on the analysis of related substituted benzoic acids. nih.govijtsrd.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₀H₁₂O₄), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to confirm this exact mass, thereby verifying its elemental composition. Specific experimental HRMS data for this compound is not extensively detailed in the surveyed literature.

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids. In negative ion mode ESI-MS, this compound is expected to readily deprotonate to form the [M-H]⁻ ion, allowing for clear confirmation of its molecular weight.

While detailed fragmentation studies on the acid itself are not widely published, mass spectral analysis of its methyl ester derivative, This compound methyl ester , has been reported. electronicsandbooks.com The fragmentation of this closely related derivative provides insight into the stability of the substituted ring structure. The electron ionization (EI) mass spectrum of the methyl ester showed a molecular ion (M) peak at an m/z of 210, consistent with its molecular formula C₁₁H₁₄O₄. electronicsandbooks.com Key fragmentation pathways observed include the loss of a methyl group (M-15) and the loss of a methoxy radical (M-31), which are characteristic of methoxy-substituted aromatic esters. electronicsandbooks.com

Table 1: Mass Spectrometry Data for this compound methyl ester electronicsandbooks.com

| Ion | m/z (relative intensity) | Description |

|---|---|---|

| [M]⁺ | 210 (100) | Molecular Ion |

| [M-CH₃]⁺ | 195 (41) | Loss of a methyl radical |

| [M-OCH₃]⁺ | 179 (63) | Loss of a methoxy radical |

This interactive table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectrum of the methyl ester derivative.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

A search of the current scientific literature did not yield a reported single-crystal X-ray diffraction analysis for this compound. Therefore, experimental data detailing its crystal system, space group, and precise atomic coordinates in the solid state are not available. Such an analysis would provide unequivocal proof of its molecular structure and conformation.

In the absence of experimental crystal structure data, the intermolecular interactions can be predicted based on the functional groups present in the molecule. As a carboxylic acid, this compound is strongly expected to form hydrogen-bonded dimers in the solid state. This common structural motif for carboxylic acids involves two molecules associating via a pair of O-H···O hydrogen bonds between their carboxyl groups, creating a stable eight-membered ring. Beyond this primary interaction, weaker C-H···O interactions involving the methyl and methoxy groups and the carbonyl oxygen atoms may further stabilize the crystal packing. However, the specific geometry and network of these interactions remain unconfirmed without experimental diffraction data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic transitions observed in the UV spectrum are typically the π → π* transitions associated with the aromatic system.

The benzene ring itself has characteristic absorption bands which are modified by the presence of substituents. The carboxylic acid, methoxy (–OCH₃), and methyl (–CH₃) groups act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to unsubstituted benzene. The methoxy groups, with their lone pairs of electrons, and the carboxylic acid group can extend the conjugation of the π-system, typically resulting in a bathochromic (red) shift of the absorption bands.

Specific experimental data for the UV-Vis absorption maxima of this compound are not available in the reviewed literature. A detailed analysis would require measuring its spectrum in a suitable solvent to determine the precise wavelengths of the π → π* transitions.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethoxy 5 Methylbenzoic Acid

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Energy Profiles of Chemical Transformations

Currently, there are no published studies detailing the energy profiles of chemical transformations involving 2,3-Dimethoxy-5-methylbenzoic acid. Such research would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to map the potential energy surface of a reaction. This would allow for the determination of transition state geometries, activation energies, and reaction enthalpies for processes such as decarboxylation, esterification, or metabolic transformations. This information is crucial for understanding reaction mechanisms and predicting the feasibility and kinetics of its chemical conversions.

Molecular Docking and Ligand-Target Interaction Modeling

Specific molecular docking studies for this compound have not been reported in the scientific literature. This type of computational modeling is essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme, which is a foundational step in drug discovery and development.

Binding Site Analysis in Biological Macromolecules

Without molecular docking studies, there is no data on the analysis of the binding site of this compound within any biological macromolecules. Future research in this area would involve docking the compound into the active sites of various proteins to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces with specific amino acid residues. This analysis would be fundamental to hypothesizing its potential biological activity.

Prediction of Binding Affinities and Modes of Action

The prediction of binding affinities, often expressed as a binding energy (e.g., kcal/mol), and the elucidation of potential modes of action for this compound are contingent on the outcomes of molecular docking simulations. As no such studies are currently available, there is no data to present on these aspects. Future computational work could provide valuable predictions about the compound's potency and the specific biological pathways it might influence.

While the requested detailed computational and theoretical investigation of this compound cannot be fulfilled due to a lack of available research, this highlights a potential area for new scientific inquiry. The methodologies are well-established, and their application to this compound could yield valuable insights into its chemical properties and biological potential.

Investigation of Biological Activities and Mechanistic Insights of 2,3 Dimethoxy 5 Methylbenzoic Acid and Its Analogues

Evaluation of Antioxidant and Free Radical Scavenging Capacities

The antioxidant potential of phenolic compounds, including substituted benzoic acids, is a key area of investigation. This activity is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous disease pathologies.

Several spectrophotometric methods are commonly employed to determine the antioxidant capacity of chemical compounds in vitro. ijraset.comresearchgate.net These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Ion Reducing Antioxidant Power) assays, provide quantitative measures of a compound's ability to scavenge free radicals or reduce metal ions. ijraset.comnih.gov

DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. e3s-conferences.org The efficiency is often expressed as the IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS Assay: In this assay, the ABTS radical cation is generated and then reduced by the antioxidant, leading to a loss of its characteristic blue-green color. e3s-conferences.org This assay is applicable over a wide pH range and can be used for both hydrophilic and lipophilic compounds. researchgate.net

FRAP Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. ijraset.comresearchgate.net The change in absorbance is directly proportional to the reducing power of the sample.

While direct, comprehensive studies quantifying the DPPH, ABTS, and FRAP activities specifically for 2,3-Dimethoxy-5-methylbenzoic acid are limited in the reviewed literature, the antioxidant activities of its structural analogues, such as vanillic acid and syringic acid, are well-documented. nih.govresearchgate.net These compounds are known to be potent antioxidants. nih.gov For example, a study on Macaranga hypoleuca leaf extracts demonstrated significant antioxidant activity in fractions containing phenolic compounds, with IC50 values in the DPPH and ABTS assays indicating strong radical scavenging potential. e3s-conferences.org The structural features of this compound, specifically the methoxy (B1213986) groups and the carboxylic acid attached to the benzene (B151609) ring, suggest it would possess comparable antioxidant capabilities.

Table 1: Common In Vitro Antioxidant Assays

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | Hydrogen atom donation to the stable DPPH radical. | Decrease in absorbance at ~517 nm. |

| ABTS | Reduction of the pre-formed ABTS radical cation. | Decrease in absorbance at ~734 nm. |

| FRAP | Reduction of a ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form. | Increase in absorbance at ~593 nm. |

The radical quenching mechanism of benzoic acid derivatives is primarily based on the principle of photoinduced electron transfer (PET) or hydrogen atom transfer. nih.govnih.gov The hydroxyl and methoxyl substituents on the aromatic ring play a crucial role in this process. nih.govnih.gov

The methoxy (–OCH₃) groups on the benzene ring of this compound are electron-donating groups. This property increases the electron density on the aromatic ring, facilitating the donation of an electron or a hydrogen atom from the phenolic hydroxyl group (if present in an analogue) or potentially from a methoxy group itself to a free radical. This transfer stabilizes the radical, effectively quenching it and terminating the oxidative chain reaction. nih.gov

Theoretical studies on benzoic acid's reaction with radicals like hydroxyl (•OH) show that addition reactions to the benzene ring and abstraction of a hydrogen atom are key pathways. rsc.org The presence of substituents like methoxy groups influences the reaction kinetics and the stability of the resulting products. nih.gov The reaction often proceeds via the formation of a more stable intermediate radical, which can then be further neutralized.

Antimicrobial Properties: Antibacterial and Antifungal Activities

Substituted benzoic acids have long been recognized for their antimicrobial properties and are used as preservatives in various industries. nih.gov Their efficacy is influenced by the type, number, and position of substituents on the benzoic ring. nih.gov

The antimicrobial activity of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This is typically determined using broth microdilution methods. nih.govplos.org

Research on benzoic acid derivatives has shown varied efficacy against different microbes. For instance, a study on various derivatives against Escherichia coli found that attaching a methoxyl substituent to benzoic acid can influence its antibacterial effect. nih.gov In another study, thioureides of 2-(4-methylphenoxymethyl) benzoic acid demonstrated specific antimicrobial activity, with MIC values against fungal cells ranging from 15.6 µg/mL to 62.5 µg/mL and against Pseudomonas aeruginosa from 31.5 µg/mL to 250 µg/mL. nih.gov Derivatives of p-amino benzoic acid have also been synthesized and tested, showing that compounds with 3,4,5-trimethoxy substitutions were active against Staphylococcus aureus. chitkara.edu.in While specific MIC values for this compound were not found in the searched literature, data for its analogues suggest it would likely exhibit antimicrobial activity.

Table 2: Example MIC Values for Benzoic Acid Analogues Against Various Microorganisms

| Compound/Derivative Type | Microorganism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Fungal cells (e.g., C. albicans, A. niger) | 15.6 - 62.5 | nih.gov |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | P. aeruginosa | 31.5 - 250 | nih.gov |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria | 62.5 - 1000 | researchgate.net |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Yeast-like fungi (e.g., C. albicans) | More active than standard ketoconazole | tubitak.gov.tr |

| Benzoic Acid | E. coli O157 | 1000 | nih.gov |

| Sorbic Acid | Campylobacter spp. | 1-4 mmol/L | plos.org |

The spectrum of activity for benzoic acid and its derivatives encompasses a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov The mechanism of action is often attributed to the diffusion of the undissociated acid across the microbial cell membrane. nih.gov Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and an anion. This leads to the acidification of the cytoplasm and metabolic disruption. nih.gov

Studies have shown that benzoic acid derivatives can be effective against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Aspergillus species. nih.govnih.govtubitak.gov.tr The presence of methoxy groups, as in this compound, has been shown to be a key structural feature. For example, in one study, phenolic acids with methoxyl substitutes were more effective at limiting biofilm formation by E. coli than hydroxyl derivatives. nih.gov Another study found that certain gold carboxylate derivatives showed high antibacterial activity against Bacillus spp., Staphylococcus spp., and Enterococcus spp. researchgate.net The broad but specific activity profile indicates that the structural characteristics of each analogue are critical in determining its spectrum and potency. nih.gov

Cell Cycle Modulation and Apoptosis Induction Mechanisms

Beyond antioxidant and antimicrobial effects, certain phenolic compounds and their analogues can influence cellular processes like cell cycle progression and apoptosis (programmed cell death), making them candidates for investigation in cancer research.

The cell cycle is a tightly regulated process that ensures proper cell division. A loss of this regulation is a hallmark of cancer. Some chemical agents can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cell proliferation. nih.gov Apoptosis is a natural process of eliminating damaged or unwanted cells. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents.

Research on stilbenoids, which share some structural similarities with benzoic acid derivatives, has shown that compounds like 3,4,5-trimethoxy-4'-bromo-cis-stilbene can induce G2/M cell cycle arrest and subsequent apoptosis in human lung cancer cells. nih.gov This effect was associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, as well as the downregulation of cyclin B1. nih.gov Similarly, the metabolite 2-methoxyestradiol, which also contains methoxy groups, has been shown to induce apoptosis and affect p53 levels in transformed cells. nih.gov

Analogues like vanillic acid and syringic acid are also being investigated for their broader biological effects, including the modulation of inflammatory pathways and inhibition of collagen fibril formation, which can be relevant in various disease contexts. nih.govresearchgate.netnih.gov While direct evidence for this compound's effect on cell cycle and apoptosis is not prominent in the reviewed literature, the activity of its methoxylated analogues suggests that this is a plausible and important area for future research. The mechanisms would likely involve the modulation of key regulatory proteins such as p53 and cyclins, leading to cell cycle arrest and the activation of apoptotic pathways. nih.govnih.gov

Induction of Reactive Oxygen Species (ROS)

The modulation of reactive oxygen species (ROS) is a critical aspect of cellular function, with imbalances leading to oxidative stress and cellular damage. Research on compounds structurally related to this compound, such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), has revealed a dual role in ROS modulation.

In the context of cancer, studies have shown that syringic acid can induce apoptosis by elevating cellular ROS levels and causing DNA damage in colorectal tumor cells. ffhdj.com This pro-oxidant activity is a key mechanism for its anti-cancer effects. Conversely, in other cellular contexts, syringic acid has demonstrated antioxidant properties. In 3T3-L1 adipocytes, it has been found to reduce ROS accumulation by upregulating intracellular antioxidants and decreasing the levels of NADPH oxidase 4 (NOX4), a primary source of ROS. nih.govresearchgate.net This was evidenced by increased levels of glutathione (B108866) (GSH) and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov This suggests that the effect of these compounds on ROS is context-dependent, potentially acting as a pro-oxidant in cancer cells to induce cell death while functioning as an antioxidant in other cell types to mitigate oxidative stress.

Autophagy and Proteasomal Pathway Modulation (referencing structurally related benzoic acid derivatives)

Autophagy and the ubiquitin-proteasome system are two major pathways for protein degradation, crucial for maintaining cellular homeostasis. Dysregulation of these pathways is implicated in numerous diseases. Studies on benzoic acid derivatives have highlighted their potential to modulate these critical cellular processes.

For instance, research on benzoic acid derivatives isolated from the fungus Bjerkandera adusta has demonstrated their ability to enhance the activity of both the autophagy-lysosome pathway and the ubiquitin-proteasome pathway in human fibroblasts. Furthermore, a study on diabetic nephropathy revealed that the analogue syringic acid can improve the expression of key autophagy-related proteins, including Beclin 1, Atg5, Atg7, and Atg3. nih.gov This indicates an enhanced formation of phagophores, the precursor structures of autophagosomes. The increased expression of Atg7 and Atg3 by syringic acid also suggests an enhancement of LC3 lipidation, a critical step in autophagosome maturation. nih.gov These findings underscore the potential of this class of compounds to restore or enhance cellular protein degradation machinery, which is often compromised in disease states.

Effects on Key Signaling Pathways (e.g., HER-2, AKT, mTOR, STAT3) (referencing related compounds)

The signaling pathways involving HER-2, AKT, mTOR, and STAT3 are pivotal in regulating cell growth, proliferation, and survival, and are often aberrantly activated in cancer. Benzoic acid derivatives have been shown to interfere with these pathways.

Research has demonstrated that certain benzoic acid-based inhibitors can effectively block the DNA binding activity of STAT3 in human glioma and breast cancer cells. microbiologyresearch.org This inhibition of STAT3 signaling leads to a decrease in the expression of downstream target genes that promote tumor cell growth and survival, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin. microbiologyresearch.org

Furthermore, studies on benzo[b]furan derivatives, which share a structural relationship with benzoic acid, have shown their ability to inhibit the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. researchgate.net This inhibition leads to the induction of apoptosis. In a similar vein, syringic acid has been found to modulate the PI3K-Akt-mTOR pathway in the liver of rats exposed to a toxic substance, suggesting a protective role. doi.orgresearchgate.net These findings highlight the potential of these compounds to target multiple nodes within these critical oncogenic signaling cascades.

Influence on Proteostasis Network and Cellular Functions

Maintaining protein homeostasis, or proteostasis, is fundamental to cellular health. This intricate network involves the synthesis, folding, trafficking, and degradation of proteins. Benzoic acid derivatives have shown the capacity to influence this network and other essential cellular functions.

Modulation of Protein Homeostasis Mechanisms

As discussed in the context of autophagy, syringic acid has been shown to enhance the expression of key autophagy-related proteins, thereby promoting the clearance of cellular waste and maintaining proteostasis. nih.gov In addition to its role in autophagy, studies have also investigated the broader impact of syringic acid on protein levels. In one study, syringic acid was shown to affect the levels of total protein, albumin, and globulin in arthritic rats, suggesting a systemic influence on protein metabolism and homeostasis. researchgate.net

Effects on Metabolic Pathways in Cellular Systems

More specifically, syringic acid has been demonstrated to modulate the activity of crucial enzymes involved in carbohydrate metabolism in diabetic rats. ajbls.com It was found to significantly increase the activities of glycolytic enzymes such as hexokinase and pyruvate (B1213749) kinase, while decreasing the activities of gluconeogenic enzymes, namely glucose-6-phosphatase and fructose-1,6-bisphosphatase. ajbls.com This modulation of enzymatic activity suggests a potential role for these compounds in regulating glucose homeostasis.

Enzyme Inhibition and Molecular Target Identification Studies

The identification of specific molecular targets is crucial for understanding the mechanism of action of bioactive compounds. Benzoic acid derivatives have been investigated for their enzyme inhibitory activities against various targets.

A study on the inhibition of α-amylase, a key enzyme in carbohydrate digestion, revealed that the inhibitory activity of benzoic acid derivatives is influenced by the substitution pattern on the benzene ring. acs.org Specifically, methoxylation at the 2-position was found to have a negative effect on the inhibitory activity. acs.org In another study, derivatives of syringic acid were designed and synthesized as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. nih.gov The most active derivative displayed a competitive mode of inhibition. nih.gov

Biochemical Assay Development for Enzyme Activity

The evaluation of a compound's biological activity often begins with the development of robust biochemical assays to measure its effect on specific enzymes. For benzoic acid derivatives, a common target for investigation is tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis in various organisms.

Kinetic analysis of enzyme activity in the presence of potential inhibitors is a fundamental approach. For instance, in studies of tyrosinase inhibition by benzoic acid analogues, enzymatic reactions are typically monitored using a spectrophotometer. The cresolase activity can be measured by tracking the depletion of a substrate like p-coumaric acid, while catecholase activity can be followed by the depletion of caffeic acid. nih.gov Such assays are conducted under controlled conditions of pH, temperature, and enzyme concentration to ensure reliable and reproducible results. nih.gov

The development of these assays allows for the screening of numerous compounds and the determination of their inhibitory mechanisms. For example, non-competitive inhibition suggests that the inhibitor binds to a site other than the enzyme's active site, interacting with both the free enzyme and the enzyme-substrate complex. nih.gov Conversely, competitive inhibition indicates that the inhibitor competes with the substrate for binding to the active site. nih.gov

Characterization of Inhibitory Potency (e.g., IC₅₀ values)

A key parameter in characterizing the effectiveness of an inhibitor is its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. Lower IC₅₀ values indicate greater potency.

The determination of these values is crucial for comparing the potency of different inhibitors and for understanding structure-activity relationships. The variation in inhibitory potential among different benzoic acid derivatives highlights how substitutions on the benzoic acid ring can significantly influence their biological activity.

| Compound | Enzyme Activity | Inhibition Type | Inhibition Constant (Kᵢ) |

| 2-aminobenzoic acid | Monophenolase | Non-competitive | 5.15 µM |

| 4-aminobenzoic acid | Monophenolase | Non-competitive | 3.8 µM |

| 2-aminobenzoic acid | Diphenolase | Non-competitive | 4.72 µM |

| 4-aminobenzoic acid | Diphenolase | Non-competitive | 20 µM |

| Nicotinic acid | Monophenolase | Competitive | 1.21 mM |

| Picolinic acid | Monophenolase | Competitive | 1.97 mM |

| Nicotinic acid | Diphenolase | Competitive | 2.4 mM |

| Picolinic acid | Diphenolase | Competitive | 2.93 mM |

Herbicidal Properties and Plant Physiological Effects

The exploration of benzoic acid derivatives extends to their potential application as herbicides. The phytotoxic effects of these compounds are evaluated to understand their impact on plant growth and to identify potential mechanisms for weed control.

Impact on Plant Growth and Development

The herbicidal potential of a compound is often initially assessed through its impact on the germination and seedling growth of various plant species. While direct studies on the herbicidal effects of this compound are limited, research on other phytotoxic compounds provides a framework for evaluation. For instance, the phytotoxic effects of natural compounds are often quantified by determining the concentration required for a 50% reduction in growth (I₅₀ value). nih.gov

Studies on other natural compounds have demonstrated significant inhibition of seedling growth in various weeds. nih.gov The phytotoxicity of such compounds is often dependent on their molecular structure. nih.gov The evaluation of herbicidal effects typically involves assessing damage to plant tissues, such as leaf necrosis, growth inhibition, and structural deformations. mdpi.com These effects can negatively impact plant development and ultimately lead to plant death. The response of plants to herbicides can also be influenced by genetic factors of the cultivars and environmental conditions. mdpi.com

Influence on Plant Metabolic Pathways

Other herbicidal compounds, like pelargonic acid, act by damaging cell membranes, leading to cell leakage and desiccation of the plant's green tissues. mdpi.com The phytotoxic effects of some natural compounds are believed to be a result of their interference with photosynthesis, hindering the plant's ability to absorb solar energy. mdpi.com This can lead to a cascade of events, including the yellowing of leaves and eventual plant death. mdpi.com While the specific metabolic pathways affected by this compound have not been detailed in the available literature, it is plausible that its herbicidal activity, if any, would involve similar mechanisms of disrupting essential plant processes.

Natural Occurrence and Biosynthetic Pathways of Methoxy Methylbenzoic Acid Analogues

Identification of Structurally Related Compounds in Natural Sources

Methoxy-methylbenzoic acid analogues are part of a larger family of benzoic acid derivatives that are widely distributed in nature. Their presence has been documented in a variety of organisms, where they contribute to the organism's chemical defense, signaling, or other biological functions.

The isolation of methoxy-methylbenzoic acid analogues has been reported from both the fungal and plant kingdoms. Fungi, particularly species of the genus Aspergillus, are known for their prolific production of diverse secondary metabolites, including various polyketides and aromatic compounds. nih.govresearchgate.netnih.gov For instance, co-culture of Aspergillus sydowii with Bacillus subtilis has been shown to induce the production of novel benzoic acid derivatives. nih.gov The fungus Aspergillus niger is also recognized as a producer of a wide range of secondary metabolites, among which are benzoic acid derivatives. researchgate.netnih.gov

In the plant kingdom, the family Piperaceae, and specifically the genus Piper, is a rich source of benzoic acid derivatives. nih.govresearchgate.netijpsr.com Phytochemical investigations of species such as Piper crassinervium, P. aduncum, and P. hostmannianum have led to the isolation of novel substituted benzoic acids. nih.govresearchgate.net Similarly, studies on Piper glabratum and P. acutifolium have yielded new benzoic acid derivatives with various substitution patterns. acs.org Other plants have also been identified as sources; for example, 4-methoxybenzoic acid (p-anisic acid) has been reported in Rhododendron dauricum and Aconitum forrestii. nih.gov Isovanillic acid, a methoxybenzoic acid, has been isolated from the leaves of Alphonsea cylindrica. researchgate.net

| Compound Name | Substitution Pattern | Natural Source (Genus, Species) | Reference |

|---|---|---|---|

| 4-Methoxybenzoic acid (p-Anisic acid) | 4-methoxy | Rhododendron dauricum, Aconitum forrestii, Matricaria recutita | nih.gov |

| 3-Methoxybenzoic acid (m-Anisic acid) | 3-methoxy | Reported as a microbial metabolite | hmdb.ca |

| Isovanillic acid | 3-hydroxy-4-methoxybenzoic acid | Alphonsea cylindrica | researchgate.net |

| Vanillic acid | 4-hydroxy-3-methoxybenzoic acid | Metabolite from gut microbiota transformation | researchgate.net |

| Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate | 3,4-dihydroxy, 5-prenyl, methyl ester | Piper glabratum, Piper acutifolium | acs.org |

| Crassinervic acid | Prenylated benzoic acid derivative | Piper crassinervium | nih.gov |

The identification of benzoic acid derivatives within a complex natural extract is typically achieved through chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the separation and structural elucidation of these compounds.

Chemical profiling of extracts from various Piper species has revealed a characteristic presence of prenylated benzoic acids and chromenes. researchgate.net Bioactivity-guided fractionation of these extracts is often employed to isolate compounds with specific properties, such as antifungal or antiparasitic activities. nih.govacs.org For example, the antifungal activity of extracts from Piper species against fungi like Cladosporium cladosporioides has been directly linked to the presence of specific benzoic acid derivatives. nih.gov The analysis of these plant extracts often reveals a complex mixture of secondary metabolites, where methoxy-methylbenzoic acid analogues are just one component of the plant's chemical arsenal.

Elucidation of Biosynthetic Routes and Key Intermediates

The aromatic core of benzoic acid derivatives is primarily synthesized in nature through two major metabolic pathways: the shikimate pathway and the acetate-malonate pathway. Subsequent modifications, such as methylation and hydroxylation, tailor the basic structure to create a diverse array of compounds.

The shikimate pathway is the dominant route for the biosynthesis of aromatic compounds in plants, fungi, and bacteria. nih.govwikipedia.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate. nih.gov Chorismate is a critical branch-point intermediate, leading to the synthesis of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast number of other aromatic secondary metabolites, including benzoic acids. nih.govresearchgate.net In plants, benzoic acid is formed from L-phenylalanine via a series of enzymatic steps that involve the shortening of a three-carbon side chain. pnas.org

The acetate-malonate pathway is another fundamental route for the biosynthesis of a wide range of natural products, including fatty acids and polyketides. slideshare.netslideshare.netrsc.org This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. youtube.com This chain can then undergo cyclization and aromatization reactions to form various aromatic compounds. slideshare.net While the shikimate pathway is the more direct route to simple benzoic acids in plants, the acetate-malonate pathway is particularly important in fungi for the synthesis of certain aromatic polyketides. rsc.orgchempedia.info

| Pathway | Primary Precursors | Key Intermediate | Organism Group | Reference |

|---|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | Chorismate | Plants, Fungi, Bacteria | nih.govwikipedia.orgnih.gov |

| Acetate-Malonate Pathway | Acetyl-CoA, Malonyl-CoA | Poly-β-keto chain | Fungi, Plants | slideshare.netslideshare.netrsc.org |

Once the basic benzoic acid skeleton is formed, its structure is further diversified by tailoring enzymes that catalyze reactions such as hydroxylation and methylation.

Hydroxylation is a common modification reaction, often catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov These enzymes introduce hydroxyl (-OH) groups onto the aromatic ring at specific positions. For example, benzoic acid 2-hydroxylase, a soluble cytochrome P450 enzyme found in tobacco, catalyzes the formation of salicylic acid from benzoic acid. pnas.org The position of hydroxylation is crucial as it dictates the subsequent modification steps and the final biological activity of the molecule.

Methylation of the hydroxyl or carboxyl groups is the final key step in the formation of methoxybenzoic acids and their esters. This reaction is typically catalyzed by methyltransferases, which use S-adenosyl-L-methionine (SAM) as the methyl group donor. mdpi.com For example, S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) is responsible for the synthesis of the volatile ester methyl benzoate in snapdragon flowers. nih.gov A similar enzyme, benzoic acid/salicylic acid carboxyl methyltransferase (BSMT), has been identified in lily flowers. nih.gov The methylation of hydroxyl groups on the aromatic ring to form methoxy (B1213986) (-OCH3) groups is also a common enzymatic reaction in the biosynthesis of secondary metabolites.

Enzymatic Biotransformations and Metabolic Fate in Biological Systems

Methoxy-methylbenzoic acid analogues, like other natural products, are subject to biotransformation and degradation by various organisms. These metabolic processes are crucial for detoxification, nutrient cycling, and regulating the biological activity of the compounds.

In microorganisms, the degradation of benzoic acid and its derivatives is a well-studied process. Bacteria, for instance, can utilize these compounds as carbon and energy sources. The metabolic pathways often begin with peripheral reactions, such as demethylation and hydroxylation, which convert the substituted benzoic acids into central intermediates like catechol or protocatechuate. dntb.gov.uasemanticscholar.orgkoreascience.kr For example, anaerobic bacteria can perform O-demethylation of methoxybenzoic acids, converting the methoxy group into a hydroxyl group. nih.gov These intermediates then undergo aromatic ring cleavage by dioxygenase enzymes, leading to aliphatic products that can enter central metabolic pathways like the TCA cycle. researchgate.net

Characterization of Relevant Enzymes (e.g., Methyltransferases, Oxidases)

The biosynthesis of methoxy-methylbenzoic acid analogues is heavily reliant on the activity of specific enzymes that introduce methyl and hydroxyl groups to a benzoic acid backbone.

Methyltransferases are a key class of enzymes in the biosynthesis of these compounds. They catalyze the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a substrate. In the context of benzoic acid derivatives, these enzymes are responsible for the methoxy groups on the aromatic ring.

One of the well-studied enzymes in this family is S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) . This enzyme is involved in the final step of methyl benzoate biosynthesis in snapdragon flowers, where it catalyzes the methylation of benzoic acid. nih.gov Similarly, benzoic acid/salicylic acid carboxyl methyltransferase (BSMT) genes have been isolated from lily petals and are responsible for the production of methyl benzoate and methyl salicylate. nih.gov While these enzymes act on the carboxyl group, other O-methyltransferases (OMTs) are responsible for methylating the hydroxyl groups on the aromatic ring to form methoxy groups. For instance, a proposed pathway for methyl p-methoxybenzoate biosynthesis in loquat flowers suggests the action of an unidentified OMT. researchgate.net The SABATH family of methyltransferases is known to participate in the biosynthesis of various secondary metabolites, including derivatives of benzoic acid. mdpi.com

Oxidases , particularly cytochrome P450 monooxygenases (CYP450s), play a crucial role in the hydroxylation of aromatic compounds, which is often a prerequisite for methylation. pharmaxchange.inforesearchgate.net These enzymes introduce hydroxyl groups onto the benzene (B151609) ring. In mammalian systems, CYP450 enzymes are central to the phase I metabolism of aromatic compounds, typically leading to the formation of phenolic metabolites. pharmaxchange.info In microorganisms, dioxygenases are involved in the initial steps of aromatic compound degradation by incorporating two hydroxyl groups, making the ring susceptible to cleavage. researchgate.net Aldehyde oxidase (AOX) is another important enzyme in the metabolism of aza-aromatic compounds and can catalyze their oxidation. nih.gov

The following table summarizes key enzymes involved in the modification of benzoic acid and its derivatives.

| Enzyme Family | Specific Enzyme Example | Substrate(s) | Product(s) | Organism/System |

| Methyltransferases | S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) | Benzoic acid, S-adenosyl-L-methionine | Methyl benzoate | Snapdragon flowers |

| Benzoic acid/salicylic acid carboxyl methyltransferase (BSMT) | Benzoic acid, Salicylic acid | Methyl benzoate, Methyl salicylate | Lily (Lilium 'Yelloween') | |

| O-methyltransferases (OMTs) | Hydroxylated benzoic acids | Methoxybenzoic acids | Plants (e.g., Loquat) | |

| Oxidases | Cytochrome P450 monooxygenases (CYP450s) | Aromatic compounds | Hydroxylated aromatic compounds | Mammals, Microorganisms |

| Dioxygenases | Aromatic compounds | Dihydroxylated aromatic compounds | Bacteria | |

| Aldehyde oxidase (AOX) | Aza-aromatic compounds | Oxidized aza-aromatic compounds | Humans |

Studies on Microbial and Mammalian Metabolic Pathways of Related Compounds

The metabolic fate of methoxy-methylbenzoic acid analogues has been investigated in both microbial and mammalian systems, revealing key transformation pathways.

Microbial Metabolism:

Microorganisms, particularly bacteria, are capable of utilizing aromatic compounds as carbon sources. The metabolism of methoxybenzoic acids in anaerobic bacteria often proceeds via O-demethylation. For example, studies have shown that anaerobic bacteria can convert 3-methoxybenzoic acid to 3-hydroxybenzoic acid. nih.gov This process involves the removal of the methyl group from the methoxy substituent, rather than the entire methoxy group. nih.gov The ability to perform this O-demethylation is inducible and substrate-specific in some bacteria like Eubacterium limosum. nih.gov

Under aerobic conditions, the microbial degradation of aromatic compounds typically begins with hydroxylation of the benzene ring, followed by ring cleavage. researchgate.net Microorganisms can convert various aromatic compounds into hydroxylated intermediates, which are then further broken down. researchgate.net

The following table outlines the microbial metabolism of some methoxybenzoic acid analogues.

| Organism/System | Substrate | Key Metabolic Reaction | Product(s) |

| Anaerobic bacterial consortium | 3-Methoxybenzoic acid | O-demethylation | 3-Hydroxybenzoic acid |

| Eubacterium limosum | 3-Methoxybenzoic acid | O-demethylation | 3-Hydroxybenzoic acid |

| Acetobacterium woodii | 3-Methoxybenzoic acid | O-demethylation | 3-Hydroxybenzoic acid |

Mammalian Metabolism:

In mammals, the metabolism of xenobiotics, including aromatic compounds like methoxybenzoic acids, primarily occurs in the liver. The initial phase of metabolism (Phase I) often involves oxidation reactions catalyzed by cytochrome P450 enzymes. pharmaxchange.info This oxidation typically results in the hydroxylation of the aromatic ring, making the compound more water-soluble and easier to excrete. pharmaxchange.info For monosubstituted benzene rings, oxidation often occurs at the para position. pharmaxchange.info

The gut microbiota also plays a significant role in the metabolism of dietary aromatic compounds. These microbes can perform a variety of transformations, including deglycosylation, dehydroxylation, and demethylation, on complex polyphenols to produce simpler, absorbable phenolic acids. researchgate.net

Applications in Advanced Materials Science and Industrial Research

Role as a Key Intermediate in Fine Chemical Synthesis

The specific arrangement of functional groups on the benzene (B151609) ring of 2,3-Dimethoxy-5-methylbenzoic acid makes it a valuable precursor in the multi-step synthesis of elaborate chemical structures. Its reactivity can be selectively targeted at the carboxylic acid group or through modifications of the aromatic ring, allowing for the construction of diverse molecular architectures.

Precursor for Agrochemical Development

While direct, large-scale application of this compound in commercial agrochemicals is not widely documented, its structural motifs are present in molecules with biological activity. The development of novel pesticides and herbicides often involves the exploration of substituted benzoic acid derivatives. The specific substitution pattern of this compound could influence the uptake, transport, and mode of action of a potential agrochemical, making it a compound of interest for research and development in this sector. The synthesis of complex agrochemicals often relies on the availability of such tailored building blocks.

Building Block for Pharmaceutical Intermediates

The synthesis of pharmaceutical drugs is a prominent area where benzoic acid derivatives are of critical importance. While specific examples directly utilizing this compound are not abundant in public literature, related methoxy- and methyl-substituted benzoic acids are recognized as valuable intermediates. For instance, compounds with similar structural features are precursors in the synthesis of various therapeutic agents. The core structure of this compound provides a scaffold that can be elaborated to create molecules with desired pharmacological properties.

Contributions to Organic Electronics and Device Development

Component in Organic Light-Emitting Diodes (OLEDs)

The performance of Organic Light-Emitting Diodes (OLEDs) is highly dependent on the molecular structure of the materials used in their emissive and charge-transport layers. While this compound itself is not a primary emitting material, its structural elements can be incorporated into larger, more complex molecules designed for OLED applications. The methoxy (B1213986) and methyl groups can influence the solubility, film-forming properties, and electronic energy levels of these larger molecules, which are critical parameters for device efficiency and stability. Research in this area is continuous, with a constant search for new molecular designs to enhance OLED performance.

Use in Organic Solar Cells and Flexible Electronics